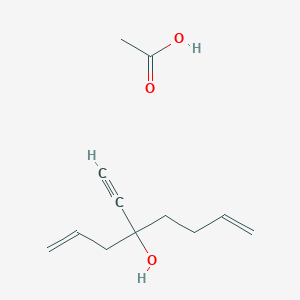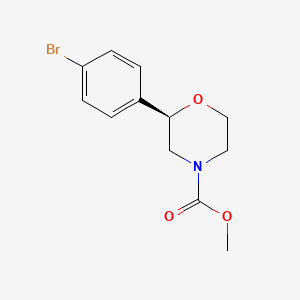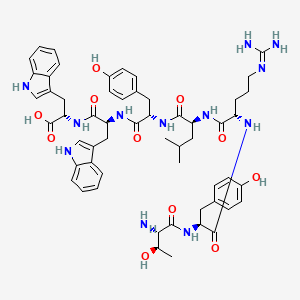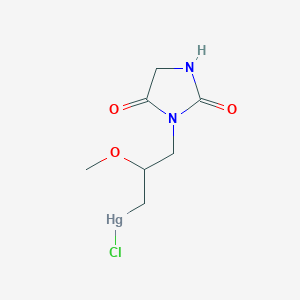
Acetic acid;4-ethynylocta-1,7-dien-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-ethynylocta-1,7-dien-4-ol is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of an acetic acid group and a unique structure featuring ethynyl and diene functionalities. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethynylocta-1,7-dien-4-ol typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the ethynyl and diene groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification processes to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-ethynylocta-1,7-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Acetic acid;4-ethynylocta-1,7-dien-4-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid;4-ethynylocta-1,7-dien-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;4-ethynylocta-1,7-dien-4-ol include other acetic acid derivatives and compounds with ethynyl and diene functionalities. Examples include:
- Acetic acid;4-ethynylocta-1,7-dien-3-ol
- Acetic acid;4-ethynylocta-1,7-dien-5-ol
- Acetic acid;4-ethynylocta-1,7-dien-6-ol
Uniqueness
The presence of both ethynyl and diene groups in the same molecule allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
858365-07-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
acetic acid;4-ethynylocta-1,7-dien-4-ol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-4-7-9-10(11,6-3)8-5-2;1-2(3)4/h3-5,11H,1-2,7-9H2;1H3,(H,3,4) |
InChI Key |
ONLVVJPTBSCOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCCC(CC=C)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)


![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)



![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

